3-Bromo-1H-pyrrole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-1-2-7-5(4)3-8/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCFDVADSYYMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573874 | |

| Record name | 3-Bromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408359-07-9 | |

| Record name | 3-Bromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-1H-pyrrole-2-carbaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-1H-pyrrole-2-carbaldehyde

Foreword

In the landscape of modern synthetic chemistry, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, pyrrole derivatives hold a place of distinction due to their prevalence in natural products, pharmaceuticals, and advanced materials. This guide focuses on This compound , a versatile bifunctional intermediate. The presence of a reactive aldehyde, a synthetically valuable bromine atom at a specific position, and a modifiable N-H group makes this compound a powerful scaffold for diversification. This document is intended for researchers, medicinal chemists, and process development scientists, providing not just protocols, but the underlying chemical principles and strategic considerations necessary for its effective use in discovery and development programs.

Molecular and Physicochemical Profile

This compound is a crystalline solid at room temperature. Its structure combines the electron-rich aromaticity of the pyrrole ring with the electrophilic nature of an aldehyde and the cross-coupling potential of a C-Br bond.

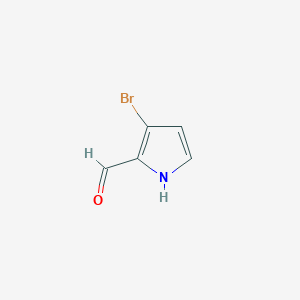

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 408359-07-9 | |

| Molecular Formula | C₅H₄BrNO | |

| Molecular Weight | 174.00 g/mol | |

| Appearance | White to yellow or brown solid | [1] |

| SMILES | O=C(C1=C(Br)C=CN1) | |

| Storage | 2-8°C, under inert gas | [2][3] |

Synthesis of this compound

The synthesis of this specific isomer is not widely reported in peer-reviewed literature, necessitating a rational design based on established pyrrole chemistry. Two primary strategies are proposed: late-stage bromination of a pre-existing aldehyde or early-stage bromination followed by formylation.

Proposed Route 1: Regioselective Bromination of 1H-Pyrrole-2-carbaldehyde

This approach leverages the commercially available 1H-pyrrole-2-carbaldehyde. The key challenge is controlling the regioselectivity of the bromination. The pyrrole ring is highly activated towards electrophilic aromatic substitution, with the C5 and C4 positions being the most electronically favored. However, the C2-formyl group is deactivating, which can help modulate reactivity and influence the substitution pattern. To achieve selective C3-bromination, a mild and sterically unhindered brominating agent under carefully controlled conditions is essential.

Protocol: Selective Bromination with Tetrabutylammonium Tribromide (TBATB)

-

Rationale: TBATB is a mild, solid brominating agent that offers controlled delivery of bromine, reducing the risk of over-bromination common with liquid Br₂.[4] Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction is run at low temperatures to enhance selectivity.

-

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-pyrrole-2-carbaldehyde (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -15 °C using a cryo-cool unit or an ice-salt bath.

-

Reagent Addition: Add tetrabutylammonium tribromide (TBATB) (1.0 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed -10 °C.

-

Reaction: Stir the mixture at -15 °C to -10 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of a new, less polar spot.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 3-bromo isomer from other potential isomers and di-brominated byproducts.

-

Proposed Route 2: Vilsmeier-Haack Formylation of 3-Bromopyrrole

This strategy involves introducing the bromine first and then building the aldehyde functionality. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like pyrrole.[5][6] The reaction typically occurs at the most nucleophilic position, which is C2 or C5. For 3-bromopyrrole, formylation is expected to occur regioselectively at the adjacent C2 position.

Sources

- 1. 1H-Pyrrole-3-carbaldehyde | 7126-39-8 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. 5-Bromo-1H-pyrrole-2-carbaldehyde | 931-34-0 [sigmaaldrich.com]

- 4. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to 3-Bromo-1H-pyrrole-2-carbaldehyde: A Cornerstone Building Block in Modern Synthesis

Foreword: The Unassuming Power of a Functionalized Heterocycle

In the vast lexicon of organic synthesis, certain molecules stand out not for their own inherent complexity, but for the world of complexity they unlock. 3-Bromo-1H-pyrrole-2-carbaldehyde (CAS No. 408359-07-9) is a paramount example of such a molecule. At first glance, it is a simple five-membered aromatic heterocycle, functionalized with a bromine atom and an aldehyde. Yet, these two functional groups, positioned orthogonally on the pyrrole core, represent two of the most versatile handles in modern synthetic chemistry. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on why this reagent is so valuable, how to best utilize its reactivity, and where it is driving innovation, particularly in the synthesis of biologically active compounds and marine natural products.

Chapter 1: Molecular Blueprint & Physicochemical Profile

Before embarking on its synthetic journey, a thorough understanding of the molecule's fundamental properties is essential. These characteristics dictate its handling, storage, and behavior in reaction systems.

| Property | Value | Source |

| CAS Number | 408359-07-9 | [1] |

| Molecular Formula | C₅H₄BrNO | [1] |

| Molecular Weight | 174.00 g/mol | [2] |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, Inert Atmosphere | [2] |

| MDL Number | MFCD12024313 | [2] |

| InChI Key | YLPGXCJTAOMPRZ-UHFFFAOYSA-N |

Spectroscopic data such as NMR, HPLC, and LC-MS are typically available from commercial suppliers and should be used to confirm identity and purity before use.[3]

Chapter 2: The Genesis - Crafting the Core Scaffold

The most direct and industrially relevant synthesis of this compound relies on the electrophilic formylation of a 3-bromopyrrole precursor. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its reliability and effectiveness with electron-rich heterocycles.[4][5][6]

The Vilsmeier-Haack Reaction: A Mechanistic Perspective

The power of the Vilsmeier-Haack reaction lies in the in-situ generation of a potent, yet manageable, electrophile: the chloroiminium ion, or "Vilsmeier reagent".[7][8] Pyrrole is highly activated towards electrophilic aromatic substitution, making it an ideal substrate.[4][7] The reaction proceeds through a well-understood pathway.

Caption: Vilsmeier-Haack formylation of 3-bromopyrrole.

Field-Validated Synthetic Protocol

This protocol is a self-validating system, designed for robustness and reproducibility.

Objective: To synthesize this compound from 3-bromopyrrole.

Materials:

-

3-Bromopyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation (Causality: Controlled generation of the electrophile): In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (1.1 eq) dropwise via syringe over 15 minutes. The dropwise addition at low temperature is critical to manage the exothermic reaction and prevent decomposition of the reagent. Stir the resulting mixture at 0°C for 30 minutes.

-

Electrophilic Aromatic Substitution: Dissolve 3-bromopyrrole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent solution. The high reactivity of pyrrole ensures that formylation occurs preferentially at the more electron-rich C2 position.[7]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Hydrolysis (Workup): Carefully pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution. This step serves two purposes: it hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction components.[8]

-

Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be purified by flash column chromatography on silica gel to yield the title compound as a solid.

Chapter 3: The Art of Transformation - A Duality of Reactivity

The synthetic power of this compound stems from the distinct and addressable reactivity of its two functional groups. This duality allows for sequential, controlled modifications to build molecular complexity.

The Bromine Handle: Gateway to Carbon-Carbon Bonds via Cross-Coupling

The sp²-hybridized carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for creating novel biaryl and enyne systems.

The Suzuki reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a C-C bond.[9][10] It is renowned for its functional group tolerance and mild reaction conditions.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling

-

Setup: To a reaction vial, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 eq).[12]

-

Solvent & Degassing: Add a solvent mixture, typically DME/water or dioxane/water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes. Causality: Oxygen can oxidize the active Pd(0) catalyst, so its removal is crucial for catalytic efficiency.

-

Reaction: Seal the vial and heat to 80-100°C with vigorous stirring for 2-12 hours, monitoring by LC-MS or TLC.

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by chromatography.

The Sonogashira coupling provides a powerful route to arylalkynes by reacting the aryl bromide with a terminal alkyne.[13][14] This reaction uniquely uses a dual catalytic system of palladium and copper(I).[15]

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

-

Setup: In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-3 mol%) in a flask.[16]

-

Reagents: Add an anhydrous solvent like THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, >2.0 eq) which also acts as a solvent and acid scavenger. Finally, add the terminal alkyne (1.1-1.3 eq).[16]

-

Reaction: Stir the mixture at room temperature to 50°C until completion. Causality: The copper(I) salt reacts with the alkyne and base to form a copper acetylide intermediate, which is the active species for transmetalation to the palladium center.[14]

-

Workup: Dilute the reaction with an ether-type solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, dry, concentrate, and purify by chromatography.

The Aldehyde Handle: A Hub for Heterocycle Construction

The aldehyde group is a classic electrophilic site, perfect for condensation reactions that build new rings, a critical step in synthesizing complex alkaloids.

This powerful reaction constructs tetrahydro-β-carboline and related fused heterocyclic systems.[17] It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring-closing electrophilic substitution.[18][19] Using our pyrrole aldehyde with a tryptamine derivative, for example, provides direct access to complex indole alkaloid scaffolds.

Experimental Protocol: Pictet-Spengler Reaction

-

Setup: Dissolve this compound (1.0 eq) and a β-arylethylamine (e.g., tryptamine, 1.0 eq) in a suitable solvent like toluene or DCM.

-

Catalysis: Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA) (10-20 mol%). Causality: The acid protonates the intermediate imine, forming a highly electrophilic iminium ion which is necessary to overcome the activation barrier for the cyclization onto the electron-rich aromatic ring.[18][20]

-

Reaction: Stir the reaction at room temperature or with gentle heating. The reaction can be equipped with a Dean-Stark trap if run at higher temperatures to remove the water byproduct and drive the equilibrium.

-

Workup: Upon completion, neutralize the acid with a base (e.g., NaHCO₃ solution), extract the product with an organic solvent, dry, and purify by chromatography or crystallization.

Chapter 4: Application Spotlight - A Building Block for Marine-Derived Therapeutics

The bromopyrrole alkaloid family, isolated from marine sponges, exhibits a fascinating array of biological activities, including anticancer, antimicrobial, and anti-biofilm properties.[21][22][23] this compound is a crucial synthetic precursor for accessing these natural products and their analogs for structure-activity relationship (SAR) studies.[24]

A typical drug discovery workflow leverages the dual reactivity of this building block to rapidly generate a library of diverse compounds for biological screening.

Caption: Drug discovery workflow using the title compound as a scaffold.

This strategy—using the bromine for diversification and the aldehyde for conjugation or cyclization—is a highly efficient method for exploring chemical space around the privileged bromopyrrole core.

Chapter 5: Safety and Handling

As with all laboratory reagents, proper handling is paramount.

-

Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2] For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.[1]

References

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Aaron Chemicals. (n.d.). Safety Data Sheet - this compound. Retrieved from [Link]

-

Kumar, I., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Retrieved from [Link]

-

Rane, R., et al. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Rane, R., et al. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. PubMed. Retrieved from [Link]

-

Singh, S., et al. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Marine Drugs. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Marine Pyrrole Alkaloids. PubMed Central. Retrieved from [Link]

-

Laars, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

d'Andrea, P., & Cacciapaglia, R. (2020). The Pictet-Spengler Reaction Still on Stage. Molecules. Retrieved from [Link]

-

de Assis, F. F., et al. (2013). Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Sławiński, J., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Norris, J. (2018). The Suzuki reaction. YouTube. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches for pyrrole-3-carbaldehydes. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. This compound [myskinrecipes.com]

- 3. 408359-07-9|this compound|BLD Pharm [bldpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 17. The Pictet-Spengler Reaction Still on Stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 19. name-reaction.com [name-reaction.com]

- 20. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-1H-pyrrole-2-carbaldehyde molecular structure

An In-Depth Technical Guide to 3-Bromo-1H-pyrrole-2-carbaldehyde: Structure, Synthesis, and Synthetic Utility

Abstract

This compound is a trifunctional heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a nucleophilic pyrrole ring, an electrophilic carbaldehyde group, and a versatile bromine handle, makes it a powerful intermediate for the construction of complex molecular scaffolds. This guide provides a detailed examination of its structure, physicochemical properties, spectroscopic characteristics, synthesis, and diverse reactivity, highlighting its role as a strategic building block in the development of novel pharmaceuticals and functional materials.

Introduction: The Strategic Importance of Substituted Pyrroles

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including heme, chlorophyll, and vitamin B12.[1] The biological significance of this five-membered heteroaromatic ring has driven extensive research into the synthesis and functionalization of its derivatives.[1] this compound (Figure 1) emerges as a particularly valuable synthetic intermediate. The strategic placement of three distinct functional groups—a reactive aldehyde, a synthetically versatile bromine atom, and an acidic N-H proton—on a stable aromatic core allows for selective, stepwise modifications, providing access to a wide array of complex derivatives. This molecule serves as a key starting material for synthesizing substituted porphyrins, developing novel therapeutic agents, and constructing advanced organic materials.[2]

Molecular Structure and Physicochemical Properties

The core of the molecule is a five-membered aromatic pyrrole ring. The bromine atom at the C3 position and the carbaldehyde (formyl) group at the C2 position are crucial to its reactivity. The aldehyde group is strongly electron-withdrawing, which influences the electron density of the pyrrole ring. This, combined with the inductive effect of the bromine atom, modulates the reactivity of the ring's C-H and N-H bonds.

Diagram: Molecular Structure of this compound

Caption: Structure highlighting the key functional groups.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 408359-07-9 | [3] |

| Molecular Formula | C₅H₄BrNO | [2] |

| Molecular Weight | 174.00 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥95% | [2] |

| Storage Conditions | 2-8°C, store under inert gas | [2] |

| SMILES | C1=CNC(=C1Br)C=O | |

| InChI Key | YLPGXCJTAOMPRZ-UHFFFAOYSA-N |

Spectroscopic Profile (Predicted)

While a definitive, published spectrum for this specific isomer requires direct experimental data, a reliable spectroscopic profile can be predicted based on the analysis of its parent compound, pyrrole-2-carbaldehyde, and similarly substituted pyrroles.[4][5][6][7]

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): Expected to be a singlet in the downfield region, typically around δ 9.5-9.8 ppm.

-

Pyrrole N-H: A broad singlet, highly dependent on solvent and concentration, expected around δ 10.0-12.0 ppm.

-

Pyrrole Ring Protons (H4, H5): Two signals are expected in the aromatic region (δ 6.0-7.5 ppm). They will appear as doublets or multiplets due to mutual coupling (J-coupling). Based on analogous structures, H5 would likely be further downfield than H4.[7]

-

-

¹³C NMR (Carbon NMR):

-

Aldehyde Carbonyl (C=O): A distinct singlet in the highly deshielded region, expected around δ 180-187 ppm.[5]

-

Pyrrole Ring Carbons: Four signals are expected. C2 (bearing the aldehyde) and C3 (bearing the bromine) will be significantly shifted. C5 and C4 are expected in the typical pyrrole region (δ 110-140 ppm). The C3 signal will be attenuated due to the C-Br bond.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1690 cm⁻¹.[4]

-

C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom. Two major peaks for the molecular ion (M⁺) will be observed at m/z 173 and 175, with nearly equal intensity (¹⁹Br:⁸¹Br ≈ 1:1).

-

Synthesis and Mechanism

The synthesis of substituted pyrrole carbaldehydes is often achieved via the Vilsmeier-Haack reaction , a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[11]

A plausible and efficient route to this compound involves the Vilsmeier-Haack formylation of 3-bromopyrrole. The electron-donating nitrogen atom activates the pyrrole ring towards electrophilic substitution, directing the formylation primarily to the adjacent C2 position.

Diagram: Synthetic Workflow via Vilsmeier-Haack Reaction

Caption: Proposed synthesis of the title compound.

Representative Experimental Protocol (Vilsmeier-Haack Formylation)

This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions for pyrroles and should be adapted and optimized for safety and scale.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, ~3 eq.) to 0°C with stirring.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 3-bromopyrrole (1 eq.) in a minimal amount of an appropriate solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Utility

The molecule's three functional groups provide orthogonal handles for a wide range of chemical transformations, making it a highly versatile building block.

Diagram: Reactivity Map

Caption: Key synthetic transformations of the title compound.

Reactions at the Aldehyde Group

The formyl group is a classic electrophile and can undergo a plethora of standard transformations:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid using reagents like sodium chlorite (Pinnick oxidation).

-

Reduction: Selective reduction to the hydroxymethyl group is easily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: It serves as an excellent electrophile for C-C bond formation via Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensation reactions. It also reacts with amines to form imines (Schiff bases), which are themselves valuable intermediates.

Reactions at the Bromo Substituent: A Gateway to Complexity

The bromine atom at the C3 position is the molecule's most powerful handle for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This is one of the most robust methods for forming C-C bonds.[12] Reacting this compound with various aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base provides direct access to 3-aryl-pyrrole scaffolds.[13][14] This is a cornerstone reaction in modern drug discovery. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[15]

-

Other Cross-Couplings: The C-Br bond is also amenable to other important transformations like Sonogashira coupling (to install alkyne moieties), Heck coupling (for alkenes), and Buchwald-Hartwig amination (for C-N bonds).

Reactions at the Pyrrole Nitrogen

The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is nucleophilic and can be functionalized.

-

N-Alkylation/Arylation: Reaction with alkyl or aryl halides allows for the introduction of substituents on the nitrogen atom.

-

N-Protection: For reactions where the N-H might interfere, it can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

Applications in Research and Development

The synthetic versatility of this compound makes it a valuable precursor in several high-value research areas:

-

Medicinal Chemistry: As a multifunctional building block, it enables the rapid synthesis of compound libraries for drug discovery. The ability to introduce diverse aryl groups via Suzuki coupling at the C3 position and modify the C2-aldehyde allows for systematic Structure-Activity Relationship (SAR) studies. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1]

-

Porphyrin and Chlorin Synthesis: Pyrrole carbaldehydes are fundamental building blocks for the synthesis of porphyrins and related macrocycles. The title compound has been specifically identified as a building block for the preparation of tetrabromobacteriochlorins, which are of interest in photodynamic therapy and as molecular sensors.[16]

-

Materials Science: The extended π-systems that can be constructed from this molecule via cross-coupling reactions are relevant to the development of organic semiconductors, dyes, and other functional materials.

Conclusion

This compound is a quintessential example of a strategic molecular building block. Its structure offers three distinct and orthogonally reactive sites, providing chemists with precise control over synthetic outcomes. The ability to leverage well-established transformations—from classic aldehyde chemistry to modern palladium-catalyzed cross-coupling—ensures its continued and expanding role in the synthesis of complex, high-value molecules for medicine and materials science. This guide underscores the foundational importance of understanding the interplay between structure and reactivity for the rational design of sophisticated chemical entities.

References

Click to expand

- Koca, İ. & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Waghmare, P. R. & Jamale, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

de Assis, F. F., et al. (2013). Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

- Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.

- Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-aminopropenal and its utility in the synthesis of some new heterocyclic compounds. Growing Science.

- Katritzky, A. R., et al. (2004). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC.

- Insuasty, D., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(5), 8655-8667.

- Kumar, P., et al. (2015).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

- Corbet, M. & Mignani, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856.

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. This compound [myskinrecipes.com]

- 3. 408359-07-9|this compound|BLD Pharm [bldpharm.com]

- 4. acgpubs.org [acgpubs.org]

- 5. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 6. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. mdpi.com [mdpi.com]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-1H-pyrrole-2-carbaldehyde

Introduction

3-Bromo-1H-pyrrole-2-carbaldehyde is a halogenated heterocyclic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both an electron-withdrawing aldehyde and a bromine substituent on the pyrrole ring, makes it a versatile building block for the synthesis of more complex molecular architectures. Accurate and unambiguous structural confirmation of this compound is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established principles of spectroscopic interpretation.

The strategic placement of the bromo and carbaldehyde groups at the C3 and C2 positions, respectively, significantly influences the electronic environment of the pyrrole ring. This, in turn, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for quality control, reaction monitoring, and the structural elucidation of its downstream derivatives.

Molecular Structure

The structural representation of this compound is depicted below. The numbering convention for the pyrrole ring is essential for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show signals for the N-H proton, the two pyrrole ring protons, and the aldehyde proton. The electron-withdrawing nature of the aldehyde and the bromine atom will deshield the adjacent protons, shifting their signals downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | ~10.0 - 12.0 | Broad Singlet | - | The N-H proton of pyrroles is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| Aldehyde-H | ~9.5 - 10.0 | Singlet | - | The aldehyde proton is highly deshielded by the adjacent carbonyl group and will appear as a sharp singlet. |

| H-5 | ~7.2 - 7.5 | Doublet of Doublets | J(H5-H4) ≈ 3-4 Hz, J(H5-NH) ≈ 2-3 Hz | H-5 is coupled to both H-4 and the N-H proton. The coupling to the N-H may not always be resolved. |

| H-4 | ~6.4 - 6.7 | Doublet of Doublets | J(H4-H5) ≈ 3-4 Hz, J(H4-NH) ≈ 2-3 Hz | H-4 is coupled to H-5 and the N-H proton. It will be upfield relative to H-5 due to being further from the electron-withdrawing groups. |

Note: Predicted chemical shifts are for a deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) solution. The N-H proton is more likely to be observed in DMSO-d₆.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | ~175 - 185 | The carbonyl carbon is highly deshielded and appears in the characteristic aldehyde/ketone region. |

| C-2 | ~130 - 135 | This carbon is attached to the electron-withdrawing aldehyde group. |

| C-5 | ~125 - 130 | C-5 is adjacent to the nitrogen and is influenced by the substituents at C-2 and C-3. |

| C-4 | ~110 - 115 | C-4 is expected to be the most upfield of the pyrrole ring carbons. |

| C-3 | ~105 - 110 | The carbon bearing the bromine atom is expected to be shifted upfield due to the "heavy atom effect" of bromine. |

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical spectral width: -2 to 16 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Use a relaxation delay of at least 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

A relaxation delay of 2-5 seconds is recommended, particularly for quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=O, and C-Br bonds, as well as vibrations from the pyrrole ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~3400 - 3200 | N-H stretch | Medium, Broad | Characteristic of the N-H bond in pyrroles. Broadening is due to hydrogen bonding.[1] |

| ~3100 - 3000 | Aromatic C-H stretch | Medium | Stretching vibrations of the C-H bonds on the pyrrole ring. |

| ~2850 and ~2750 | Aldehyde C-H stretch | Weak to Medium | The presence of two distinct bands (Fermi doublet) is characteristic of an aldehyde C-H stretch.[1] |

| ~1660 - 1690 | C=O stretch (Aldehyde) | Strong | This strong absorption is indicative of a conjugated aldehyde carbonyl group. Conjugation with the pyrrole ring lowers the frequency compared to a saturated aldehyde. |

| ~1550 - 1450 | C=C and C-N stretches (Pyrrole ring) | Medium to Strong | These bands arise from the stretching vibrations within the aromatic pyrrole ring. |

| Below 800 | C-Br stretch | Medium to Strong | The C-Br stretching vibration typically appears in the fingerprint region. |

Experimental Protocol: IR Data Acquisition

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid this compound onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and elemental composition.

Predicted Mass Spectrum Fragmentation

For this compound (Molecular Weight: 173.99 g/mol ), electron ionization (EI) is expected to produce a distinct fragmentation pattern. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), resulting in pairs of peaks (M and M+2) for all bromine-containing fragments.

| m/z (mass-to-charge ratio) | Fragment Ion | Loss from Molecular Ion | Significance |

| 173/175 | [C₅H₄⁷⁹/⁸¹BrNO]⁺ | - | Molecular Ion (M⁺) : The presence of this pair of peaks with approximately equal intensity confirms the molecular weight and the presence of one bromine atom. |

| 172/174 | [C₅H₃⁷⁹/⁸¹BrNO]⁺ | H• | Loss of a hydrogen radical from the molecular ion. |

| 144/146 | [C₄H₃⁷⁹/⁸¹BrN]⁺ | CHO• | Loss of the formyl radical (•CHO) is a common fragmentation pathway for aldehydes. |

| 94 | [C₅H₄NO]⁺ | ⁷⁹/⁸¹Br• | Loss of a bromine radical. |

| 66 | [C₄H₄N]⁺ | Br• and CHO• | Loss of both the bromine and formyl radicals. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for injection into a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 250.

-

Detection: The detector will record the abundance of each ion at its specific m/z value.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data, based on established chemical principles, offers a clear roadmap for researchers to verify the identity and purity of this important synthetic intermediate. The interplay of the bromo and carbaldehyde substituents creates a distinct spectroscopic fingerprint that, when properly interpreted, ensures the integrity of experimental results and facilitates the advancement of synthetic and medicinal chemistry programs.

References

- Koca, İ. & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

MySkinRecipes. This compound. [Link]

-

NIST. 1H-Pyrrole-2-carboxaldehyde. [Link]

-

PubChem. Pyrrole-2-carboxaldehyde. [Link]

-

ResearchGate. The FTIR spectrum for Pyrrole. [Link]

-

RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]

- Wu, X., et al. (2018).

Sources

The Synthetic Heart of Marine Alkaloids: A Technical Guide to 3-Bromo-1H-pyrrole-2-carbaldehyde

A Pivotal Precursor in the Quest for Novel Therapeutics

Abstract

The structurally diverse and biologically potent bromopyrrole alkaloids, predominantly isolated from marine sponges, represent a frontier in natural product chemistry and drug discovery.[1][2][3] While initial inquiries might seek the direct natural origin of simpler building blocks, the true value of a compound like 3-Bromo-1H-pyrrole-2-carbaldehyde lies not in its own isolation from nature, but in its critical role as a synthetic intermediate. This guide clarifies the position of this aldehyde as a linchpin in the total synthesis of complex marine natural products. We will detail its efficient synthesis, explain the chemical rationale for its utility, and demonstrate its application in constructing medicinally relevant alkaloid frameworks, thereby providing researchers with a comprehensive understanding of its significance.

Introduction: The Allure of Bromopyrrole Marine Alkaloids

Marine sponges of the phylum Porifera are prolific producers of secondary metabolites, many of which feature unique halogenated heterocyclic scaffolds.[4][5] Among these, the bromopyrrole alkaloids are a major class, exhibiting a wide array of potent biological activities, including antimicrobial, anti-biofilm, anti-inflammatory, and anticancer properties.[1][2][6] Many of these complex molecules, such as those derived from the oroidin structural motif, are built upon a simple brominated pyrrole core.[6][7]

While a commercial supplier, Biosynth, lists this compound as a natural product, the broader scientific literature does not support its isolation as a standalone metabolite from a specific organism. Instead, its profound importance is established in the field of synthetic organic chemistry, where it serves as a readily accessible and versatile starting material for the total synthesis of these more intricate, biologically active alkaloids.[8][9] This guide, therefore, focuses on its synthesis and strategic application in accessing these valuable marine compounds.

Synthesis of the Core Scaffold: this compound

The efficient construction of this key aldehyde is paramount for any synthetic campaign targeting bromopyrrole alkaloids. Two primary, reliable strategies have emerged, each with distinct advantages.

Strategy A: Vilsmeier-Haack Formylation of 3-Bromopyrrole

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like pyrrole. The causality for this choice rests on the high regioselectivity of the reaction. The electrophilic Vilsmeier reagent (a chloroiminium ion) preferentially attacks the most nucleophilic position of the pyrrole ring, which is the C2 (alpha) position.

Causality of Experimental Choice: Starting with a pre-brominated pyrrole at the 3-position ensures the formylation occurs exclusively at the desired C2 position, avoiding the formation of unwanted isomers and simplifying purification.

Strategy B: Regioselective Bromination of 1H-pyrrole-2-carbaldehyde

An alternative approach involves introducing the bromine atom after the aldehyde group is already in place. The aldehyde group is an electron-withdrawing, meta-directing group in classical aromatic chemistry. However, in the highly activated pyrrole ring system, its deactivating effect is moderate, and substitution is directed by the strong activating effect of the ring nitrogen.

Causality of Experimental Choice: The C2-aldehyde group deactivates the adjacent C3 position to a lesser extent than the C4 and C5 positions. This subtle electronic difference can be exploited by using a mild brominating agent, such as N-Bromosuccinimide (NBS), under carefully controlled conditions to favor bromination at the C3 and C5 positions. Subsequent separation of the desired 3-bromo isomer is then required.

The Vilsmeier-Haack formylation of pyrrole itself to produce the unbrominated precursor, 1H-pyrrole-2-carbaldehyde, is a well-established and reliable procedure.[10]

Detailed Experimental Protocol (Illustrative)

The following protocol outlines a general procedure for the Vilsmeier-Haack formylation of pyrrole, which is the first step in Strategy B.

Synthesis of 1H-pyrrole-2-carbaldehyde [10]

-

Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, cool dimethylformamide (DMF, 1.1 moles) in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 moles) to the cooled DMF while maintaining the internal temperature between 10-20°C. Stir for 15 minutes after addition is complete.

-

Pyrrole Addition: Dilute the complex with ethylene dichloride. Cool the mixture to 5°C and add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride over 1 hour.

-

Reaction: Remove the ice bath and reflux the mixture for 15 minutes.

-

Hydrolysis: Cool the mixture and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water. Reflux again for 15 minutes with vigorous stirring.

-

Workup: After cooling, separate the organic layer. Extract the aqueous layer with ether. Combine the organic extracts, wash with saturated sodium carbonate solution, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from petroleum ether to yield pure 1H-pyrrole-2-carbaldehyde.

Subsequent bromination would then be carried out on this product to yield the target compound.

Caption: Workflow for the synthesis of the target aldehyde via formylation followed by bromination.

Application in the Total Synthesis of Marine Alkaloids

The synthetic value of this compound stems from its two reactive functional groups: the aldehyde and the bromo-substituent. This dual functionality allows for sequential, directed modifications to build molecular complexity.

-

The Aldehyde Handle: The C2-carbaldehyde is a versatile functional group, readily participating in a wide range of C-C bond-forming reactions. These include Wittig reactions, Horner-Wadsworth-Emmons olefination, aldol condensations, and reductive aminations. This allows for the straightforward extension of the side chain at the C2 position, a key step in building the larger frameworks of alkaloids like sceptrin or ageliferin.

-

The Bromo- Handle: The C3-bromo substituent is an ideal handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings enable the direct connection of the pyrrole core to other aromatic or vinyl fragments. This is crucial for the synthesis of dimeric alkaloids or those with complex aryl substitutions.

Caption: Strategic utility of this compound in total synthesis.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized intermediate. The data presented below are typical values reported in the literature and commercial databases.[11][12]

| Property | Value |

| Molecular Formula | C₅H₄BrNO |

| Molecular Weight | 174.00 g/mol |

| CAS Number | 408359-07-9 |

| Appearance | Off-white to yellow solid |

| ¹H NMR (CDCl₃) | δ ~9.5 (s, 1H, CHO), δ ~7.1 (m, 1H, pyrrole-H), δ ~6.3 (m, 1H, pyrrole-H) |

| ¹³C NMR (CDCl₃) | δ ~178 (CHO), δ ~130 (C-Br), δ ~125 (pyrrole-C), δ ~115 (pyrrole-C), δ ~110 (pyrrole-C) |

| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1650 (C=O aldehyde) |

Note: Exact NMR chemical shifts can vary depending on the solvent and concentration.

Conclusion and Future Outlook

While not a natural product isolated in significant quantities itself, this compound is an indispensable tool for the chemical community. Its well-established synthesis and versatile reactivity provide a reliable entry point into the fascinating and medicinally promising world of bromopyrrole marine alkaloids.[3][13] The ability to construct these complex molecules in the laboratory is critical for verifying their structure, elucidating their mechanism of action, and developing novel analogs with improved therapeutic properties. Future research will undoubtedly continue to leverage this pivotal building block to explore the chemical space of marine natural products and drive innovation in drug discovery.

References

-

Rane, R., Sahu, N., Shah, C., & Karpoormath, R. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Current Topics in Medicinal Chemistry, 14(2), 253-273. Retrieved from [Link]

-

Al-Mourabit, A., & Potier, P. (2011). Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. Marine Drugs, 9(12), 2538-2573. Retrieved from [Link]

-

Rane, R., Sahu, N., Shah, C., & Karpoormath, R. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Current Topics in Medicinal Chemistry, 14(2), 253-273. Retrieved from [Link]

-

Rane, R., et al. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. ResearchGate. Retrieved from [Link]

-

Wehn, P. M., & Du Bois, J. (2002). Enantioselective synthesis of the bromopyrrole alkaloids manzacidin A and C by stereospecific C-H bond oxidation. Journal of the American Chemical Society, 124(44), 12950-12951. Retrieved from [Link]

-

Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(25), 13939-13944. Retrieved from [Link]

-

Banwell, M. G., & Lan, P. (2018). The Total Synthesis of Pyrrole-Containing and Related Marine Natural Products. Natural Product Communications, 13(9), 1189-1200. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Tasdemir, D., et al. (2013). Inhibitory Activity of Marine Sponge-Derived Natural Products against Parasitic Protozoa. Marine Drugs, 11(11), 4384-4401. Retrieved from [Link]

-

Yakan, H., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc, 2012(5), 275-290. Retrieved from [Link]

-

Fouad, M. A., et al. (2020). Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri. Natural Product Research, 34(15), 2139-2147. Retrieved from [Link]

-

Ohta, T., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. Retrieved from [Link]

-

Silverstein, R. M., et al. (1953). Pyrrole-2-carboxaldehyde. Organic Syntheses, 33, 74. Retrieved from [Link]

-

Johnson, T. A., et al. (2022). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs, 20(8), 513. Retrieved from [Link]

-

Desale, K., & König, G. M. (2021). Marine Pyrrole Alkaloids. Marine Drugs, 19(2), 99. Retrieved from [Link]

-

Ebada, S. S., & Proksch, P. (2012). The Chemistry of Marine Sponges. KSU - Faculty Sites. Retrieved from [Link]

-

Carroll, A. R., et al. (2019). Marine natural products. Natural Product Reports, 36(1), 122-173. Retrieved from [Link]

-

Wilson, M., et al. (2023). Bioactive Compounds Isolated from a Marine Sponge Selectively Inhibit Neisseria gonorrhoeae. Marine Drugs, 21(1), 32. Retrieved from [Link]

Sources

- 1. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of the bromopyrrole alkaloids manzacidin A and C by stereospecific C-h bond oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. soc.chim.it [soc.chim.it]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 408359-07-9|this compound|BLD Pharm [bldpharm.com]

- 12. acgpubs.org [acgpubs.org]

- 13. researchgate.net [researchgate.net]

Biological activity of brominated pyrrole aldehydes

An In-depth Technical Guide to the Biological Activity of Brominated Pyrrole Aldehydes

Authored by: Gemini, Senior Application Scientist

Abstract

Brominated pyrrole aldehydes represent a significant class of marine natural products, primarily isolated from marine sponges.[1][2] These alkaloids, often sharing a core pyrrole-imidazole structure, exhibit a remarkable breadth of potent biological activities.[1][2] This guide provides an in-depth exploration of their antimicrobial, anticancer, and anti-inflammatory properties, detailing the underlying mechanisms of action, structure-activity relationships, and the key experimental methodologies used for their evaluation. We synthesize field-proven insights with technical accuracy to offer a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents from marine sources.

Introduction: The Chemical Ecology and Therapeutic Promise of Marine Brominated Pyrroles

The marine environment, particularly sponges of the phylum Porifera, is a prolific source of secondary metabolites with unique chemical structures and potent bioactivities.[1][2] Among these, brominated pyrrole alkaloids are a distinguished family of compounds that have garnered significant scientific interest.[1][3] These nitrogen-containing heterocycles are characterized by a pyrrole ring substituted with one or more bromine atoms and often feature an aldehyde functional group, contributing to their reactivity and biological profile.

More than 140 distinct bromopyrrole derivatives have been isolated from over 20 species of marine sponges, with many sharing the oroidin pyrrole-imidazole structural motif as a key building block.[1][2] The presence of bromine, a halogen not commonly found in terrestrial natural products, underscores the unique biosynthetic capabilities of marine organisms. These compounds are believed to play a role in the chemical defense mechanisms of the host sponges, deterring predators and preventing biofouling.[4] This ecological function translates into a wide array of pharmacological activities, including antimicrobial, anti-biofilm, cytotoxic, anti-inflammatory, and immunomodulatory effects, making them highly attractive scaffolds for drug discovery programs.[1][2]

A Spectrum of Biological Activities

The structural diversity of brominated pyrrole aldehydes and their derivatives gives rise to a wide range of biological effects. Their potential as therapeutic agents is being actively explored in several key areas.

Antimicrobial and Anti-biofilm Efficacy

A primary and extensively studied activity of these compounds is their ability to combat microbial growth, including that of multi-drug-resistant (MDR) pathogens.

-

Antibacterial Activity : Derivatives such as dibromoageliferin have demonstrated potent antimicrobial activity against a panel of both susceptible and MDR ESKAPE pathogens, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.[5] The mechanism often involves the disruption of the bacterial cell membrane, leveraging the lipophilic nature of the compounds to compromise the phospholipid bilayer.[6]

-

Antifungal Activity : Many pyrrole derivatives, including synthetic analogs, have been evaluated for their fungicidal properties against a range of pathogenic fungi like Aspergillus fumigatus, Fusarium oxysporum, and Candida albicans.[7][8][9] The presence of bromine is often correlated with enhanced activity.[10]

-

Anti-biofilm Activity : Biofilms represent a major challenge in clinical settings, contributing to persistent infections and antibiotic resistance. Bromopyrrole alkaloids, particularly phakellin-based structures, have been shown to significantly inhibit biofilm formation by Gram-negative bacteria such as E. coli.[11] This activity is highly valuable as it can prevent infections without necessarily killing the bacteria, thereby exerting less selective pressure for the development of resistance.[4]

Cytotoxicity and Anticancer Potential

The marinopyrroles and pyrrolomycins, two related families of halogenated pyrroles, have emerged as promising anticancer lead compounds.[12][13] Initially recognized for their antibiotic properties, their cytotoxicity against a wide array of cancer cell lines soon pointed toward a greater therapeutic potential.[12][13]

-

Mechanism of Action - Mcl-1 Inhibition : The primary anticancer mechanism for many marinopyrroles is the inhibition of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family.[13] Mcl-1 is frequently overexpressed in various hematologic and solid tumors, contributing to cancer cell survival and resistance to conventional chemotherapy. Marinopyrrole A, for example, binds to Mcl-1 and promotes its proteasomal degradation.[13] This destabilizes the mitochondrial outer membrane, leading to the activation of the intrinsic apoptosis pathway and programmed cell death.[13]

-

Activity in Diverse Malignancies : Potent cytotoxic activity, often with IC50 values in the sub-micromolar to low-micromolar range, has been observed in cell lines from colon cancer, breast cancer, multiple myeloma, and neuroblastoma.[12][14] Synthetic derivatives have been developed to improve potency, selectivity, and drug-like properties, addressing translational hurdles like poor solubility and off-target toxicity.[12][13]

Signaling Pathway: Mcl-1 Inhibition by Marinopyrroles

Caption: Mechanism of marinopyrrole-induced apoptosis via Mcl-1 inhibition.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Certain pyrrole derivatives have demonstrated significant anti-inflammatory effects.

-

Inhibition of Inflammatory Mediators : Pyrrole-containing compounds can suppress the production of key pro-inflammatory mediators.[15][16] Studies have shown that some derivatives inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated immune cells.[16]

-

COX-2 Inhibition : The anti-inflammatory activity of some pyrrole derivatives has been linked to the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[17] This mechanism is shared by many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Redox Balance Normalization : In models of ulcerative colitis, the pyrrole derivative MI-1 was shown to possess anti-inflammatory properties more potent than prednisolone, restoring colon mucosa integrity and normalizing the redox balance by reducing oxidative stress markers.[18]

Quantitative Data Summary

The biological potency of brominated pyrrole aldehydes and their derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) for cytotoxicity or their minimum inhibitory concentration (MIC) for antimicrobial activity.

| Compound Family / Name | Biological Activity | Target Organism / Cell Line | Potency (IC50 / MIC) | Reference |

| Marinopyrrole B | Cytotoxicity | HCT-116 (Colon Cancer) | 9.0 µM | [12] |

| Marinopyrrole C | Cytotoxicity | HCT-116 (Colon Cancer) | 0.39 µM | [12] |

| Pyrrolomycin C | Cytotoxicity | HCT-116 (Colon Cancer) | 0.8 µM | [12] |

| Pyrrolomycin C | Cytotoxicity | MCF7 (Breast Cancer) | 1.5 µM | [12] |

| Dibromoageliferin | Antibacterial | Multi-drug Resistant K. pneumoniae | Active | [5] |

| Dibromoageliferin | Antibacterial | Vancomycin-Resistant E. faecalis | Active | [5] |

| Synthetic Pyrrole 4a | Cytotoxicity | LoVo (Colon Cancer) | Decreased viability to 69.13% at 50 µM | [14] |

| Synthetic Pyrrole 4d | Cytotoxicity | LoVo (Colon Cancer) | Decreased viability to 45.81% at 50 µM | [14] |

Key Experimental Protocols

The evaluation of brominated pyrrole aldehydes requires robust and standardized methodologies. The following protocols represent self-validating systems for assessing their core biological activities.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Workflow: Minimum Inhibitory Concentration (MIC) Assay

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Inoculum: Aseptically pick several colonies of the test bacterium (e.g., S. aureus) and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve the final target inoculum density in the wells.

-

Compound Dilution: Prepare a stock solution of the brominated pyrrole aldehyde in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution across a 96-well microtiter plate containing 100 µL of broth in each well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (broth + inoculum, no compound) and a reference antibiotic well. A negative control well (sterile broth only) must be included to ensure sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control should be turbid, and the negative control should be clear.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control) and a positive control cytotoxic drug.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Challenges and Future Directions

Despite their immense therapeutic potential, the translation of marine brominated pyrroles into clinical candidates faces several challenges.[12][13] These include issues of poor aqueous solubility, potential for off-target toxicities, and, in some cases, ambiguity in the precise molecular mechanism of action.[12][13]

Future research must focus on:

-

Medicinal Chemistry Efforts: Synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[12] This involves strategic modifications to the pyrrole core and its substituents to enhance drug-like properties.

-

Target Deconvolution: Employing advanced chemical biology and proteomic approaches to definitively identify the molecular targets for compounds with unclear mechanisms.

-

Sustainable Supply: Developing efficient total synthesis routes or utilizing synthetic biology platforms to ensure a sustainable supply of these complex molecules, overcoming the limitations of natural product isolation.[19][20]

Conclusion

Brominated pyrrole aldehydes are a testament to the chemical ingenuity of the marine biosphere. Their potent and diverse biological activities, spanning antimicrobial, anti-biofilm, anticancer, and anti-inflammatory effects, establish them as privileged scaffolds in the field of drug discovery. While translational hurdles remain, continued interdisciplinary efforts in marine natural products chemistry, pharmacology, and synthetic chemistry hold the key to unlocking the full therapeutic potential of these remarkable molecules.

References

- Kaur, A., & Rane, N. (2014).

- El-Desoky, A. H., et al. (2022). Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar.

- Rane, N., et al. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Current Topics in Medicinal Chemistry.

- Jiménez, C., et al. (2021). Marine Pyrrole Alkaloids. Marine Drugs.

- Kumar, R., & Singh, P. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Mini-Reviews in Organic Chemistry.

- Saraswat, R., et al. (2021). Synergistic antimicrobial activity of N-methyl substituted pyrrolidinium–based ionic liquids and melittin against Gram-positive and Gram-negative bacteria.

- Schupp, P., et al. (2021). Marine Pyrrole Alkaloids. MDPI.

- Parr, C. A., et al. (2024).

- Vasile, C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.

- Barraja, P., et al. (2006).

- Parr, C. A., et al. (2024).

- Sun, J., et al. (2018).

- Suzuki, T., et al. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry.

- Gurova, K. V., et al. (2014).

- Fathalla, S. S., et al. (2017).

- Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.

- Sun, J., et al. (2018).

- Fathalla, S. S., et al. (2017).

- Al-Ostoot, F. H., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities.

- Li, Y., et al. (2022).

- Al-Warhi, T., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

- Wang, M. Z., et al. (2011). Design, synthesis and antifungal activities of novel pyrrole alkaloid analogs. PubMed.

Sources

- 1. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]